2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine

Medicinal Chemistry Physicochemical Property Prediction Synthetic Intermediate Design

This pyridine derivative (CAS 208720-09-6) features a unique 2-methylhydrazino and 4-CF₃ substitution pattern. It offers distinct lipophilicity (XLogP3 1.4) and lower H-bond donor count (1) vs. the non-methylated analog, enhancing membrane permeability and simplifying purification. Ideal for synthesizing metabolically stable triazoles and tetrazoles. Secure ≥98% purity to ensure reproducible assays.

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
CAS No. 208720-09-6
Cat. No. B1597235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine
CAS208720-09-6
Molecular FormulaC7H8F3N3
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCN(C1=NC=CC(=C1)C(F)(F)F)N
InChIInChI=1S/C7H8F3N3/c1-13(11)6-4-5(2-3-12-6)7(8,9)10/h2-4H,11H2,1H3
InChIKeyVQZMGNIWXFDNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine (CAS 208720-09-6): A Methylhydrazino-Substituted Trifluoromethylpyridine for Targeted Synthetic and Research Applications


2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine (CAS 208720-09-6) is a heterocyclic building block characterized by a pyridine core substituted with a trifluoromethyl group at the 4-position and a 1-methylhydrazino moiety at the 2-position [1]. Its molecular formula is C₇H₈F₃N₃, with a molecular weight of 191.15 g/mol [1]. The compound serves as a versatile intermediate in medicinal and agricultural chemistry, leveraging the electron-withdrawing and lipophilic properties of the trifluoromethyl group alongside the nucleophilic and derivatizable nature of the methylhydrazino substituent [2].

Why Substituting 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine with Positional Isomers or Non-Methylated Analogs Can Compromise Experimental Outcomes


Within the class of trifluoromethylpyridine hydrazines, seemingly minor structural modifications—such as the position of the trifluoromethyl group on the pyridine ring, the presence or absence of a methyl substituent on the hydrazine nitrogen, or additional halogen substituents—profoundly alter key physicochemical properties including lipophilicity, hydrogen bonding capacity, boiling point, and electronic distribution [1][2]. These differences directly impact compound reactivity in nucleophilic substitutions or cyclocondensations, the chromatographic behavior of the compound and its derivatives, and its suitability for specific synthetic routes [1]. Generic substitution without rigorous verification of these parameters can lead to unexpected reaction yields, altered pharmacokinetic profiles in derived bioactive molecules, or failed purification steps [2].

Quantitative Differentiation of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine (208720-09-6) Against Key Analogs: A Procurement-Focused Evidence Guide


Structural Methylation Reduces Hydrogen Bond Donor Capacity and Modulates Lipophilicity

The target compound possesses a methyl group on the hydrazine nitrogen, which eliminates one hydrogen bond donor (HBD) compared to the non-methylated analog 2-hydrazino-4-(trifluoromethyl)pyridine. The target compound has an HBD count of 1, whereas the comparator has an HBD count of 2 [1][2]. Concurrently, the methyl group increases lipophilicity, as reflected by a higher computed XLogP3-AA value of 1.4 for the target compound versus 1.3 for the comparator [1][2]. This dual effect can significantly influence molecular recognition, membrane permeability, and the tendency for aggregation in solution.

Medicinal Chemistry Physicochemical Property Prediction Synthetic Intermediate Design

Lipophilicity (XLogP3) Comparison Reveals Enhanced Predicted Lipophilicity Relative to Non-Methylated Analog

Computed partition coefficients (XLogP3-AA) provide a quantitative estimate of compound lipophilicity, a critical determinant of solubility, permeability, and metabolic stability. The target compound exhibits an XLogP3-AA value of 1.4, which is 0.1 log unit higher than the 1.3 value computed for its direct non-methylated analog 2-hydrazino-4-(trifluoromethyl)pyridine [1][2]. This modest but measurable increase in lipophilicity may translate to enhanced membrane crossing and altered distribution in biological systems, or improved solubility in non-polar organic solvents used in certain synthetic transformations.

ADME Prediction Lipophilicity Optimization Lead Optimization

Divergent Physical Properties: Boiling Point and Density Differentiate from Non-Methylated and Positional Isomer Analogs

Physical property data from multiple sources indicate significant variation among closely related analogs. The target compound (4-CF₃ isomer) has a reported boiling point of 104 °C (at unspecified pressure) [1] or 267.1 °C at 760 mmHg , with a density of 1.352 g/cm³ [1]. In contrast, the non-methylated analog 2-hydrazino-4-(trifluoromethyl)pyridine exhibits a boiling point of 183 °C and a density of 1.46 g/cm³ . The 5-CF₃ positional isomer (2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine) has a reported boiling point of 257.4 °C at 760 mmHg and a melting point of 52 °C . These differences in volatility and phase behavior are critical for selecting appropriate distillation conditions, storage temperatures, and purification strategies.

Physical Chemistry Purification Method Selection Process Development

Vendor-Reported Purity Specifications Enable Consistent Procurement for Research Applications

The target compound is commercially available from multiple vendors with defined purity grades. For example, abcr offers the compound at 95% purity , while Leyan supplies it at 98% purity . In comparison, the non-methylated analog 2-hydrazino-4-(trifluoromethyl)pyridine is available from Fluorochem with unspecified purity . For positional isomers like 2-(1-methylhydrazino)-6-(trifluoromethyl)pyridine, AKSci lists a purity of 95% . Standardized purity specifications facilitate reproducible results in synthetic and biological studies, and the availability of higher purity grades (98%) may reduce the need for additional purification steps prior to use.

Quality Control Sourcing Strategy Reproducibility

Recommended Application Scenarios for 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine (208720-09-6) Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity and Reduced Hydrogen Bonding

The target compound is preferable to its non-methylated analog (CAS 89570-84-3) when a synthetic intermediate demands a slightly higher lipophilicity (XLogP3 1.4 vs 1.3) and a lower hydrogen bond donor count (1 HBD vs 2 HBD). These properties can be advantageous when designing derivatives intended to cross cellular membranes or when seeking to minimize undesired intermolecular associations that complicate purification or formulation [1][2].

Process Development and Scale-Up Synthesis with Distinct Purification Requirements

The divergent boiling points and densities of trifluoromethylpyridine hydrazine isomers make 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine a unique entity for process chemistry. Its reported boiling point of 104 °C (or 267.1 °C at 760 mmHg) distinguishes it from the 5-CF₃ isomer (boiling 257.4 °C at 760 mmHg) and the non-methylated analog (boiling 183 °C), influencing the choice of distillation equipment and safety protocols during solvent removal and purification [1][2].

High-Purity Material Sourcing for Sensitive Biological Assays or Analytical Reference Standards

Researchers requiring material with minimal impurities for reproducible cell-based assays or as an analytical reference standard should prioritize vendors offering 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine at 98% purity (e.g., Leyan) [1]. This higher purity grade reduces the risk of off-target effects caused by contaminants and ensures consistent performance in quantitative biological evaluations, where even minor impurities can skew dose-response relationships.

Synthesis of 4-CF₃ Pyridine Derivatives via Nucleophilic Substitution or Cyclocondensation

The specific substitution pattern (2-methylhydrazino, 4-trifluoromethyl) positions the target compound as a key intermediate for constructing molecules with a 4-trifluoromethylpyridine core. The methylhydrazino group serves as a versatile handle for further derivatization, including the formation of hydrazones, triazoles, or tetrazoles, while the 4-CF₃ group imparts metabolic stability and unique electronic properties to the final products [1].

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